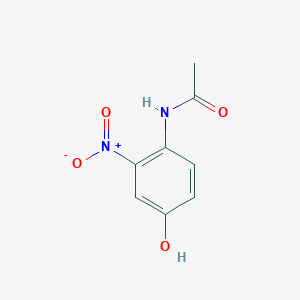

N-(4-hydroxy-2-nitrophenyl)acetamide

説明

N-(4-hydroxy-2-nitrophenyl)acetamide is a compound that has been studied for its potential role in the biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; also known as acetaminophen or paracetamol) and other xenobiotics .

Synthesis Analysis

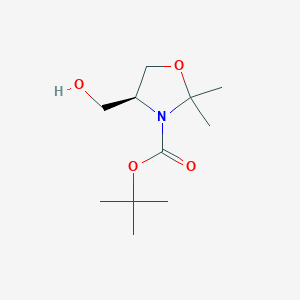

The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide has been analyzed using methods such as FTIR, UV, and MS .Molecular Structure Analysis

The molecular structure of N-(4-hydroxy-2-nitrophenyl)acetamide has been studied and it has been found that it differs in its degree of planarity from the 3-nitro isomer. Its NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom, generating [101] chains in the crystal .科学的研究の応用

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The three substituents vary in the degree of lack of planarity with the central phenyl ring. The NH group forms an intramolecular N—H O hydrogen bond to a nitro-group O atom .

Analgesic Use

The compound is related to 4-alkoxyacetanilides, which have been used as analgesics . 4-Hydroxyacetanilide (popularly known as Tylenol or acetaminophen) and 4-EA were introduced into the markets at around the same time .

Thermodynamic Property Analysis

The compound has been used in the analysis of thermodynamic property data for pure compounds . These data were generated through dynamic data analysis .

Fungicidal Properties

The compound has been studied for its fungicidal properties . The NMR spectra of synthesized substances were recorded with a Bruker DRX-300 spectrometer .

Bioactive Nitrosylated and Nitrated Derivatives

The compound has been used in the synthesis of bioactive nitrosylated and nitrated derivatives . Incubation of microorganisms with N - (2-hydroxy-5-nitrophenyl) acetamide, led to its glucoside derivative as a prominent detoxification product .

Gene Expression Studies

The compound has been used in gene expression studies . 1 mM bioactive N - (2-hydroxy-5-nitrophenyl) acetamide elicits alterations in the Arabidopsis thaliana expression profile of several genes .

Synthesis of Oligomers

The compound has been used in the synthesis of oligomers . As an alternative to the formation of phenoxazinone derived from aminophenol, dimers- and trimers-transformation products have been found .

将来の方向性

Future research on N-(4-hydroxy-2-nitrophenyl)acetamide could focus on better understanding its chemistry, including its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as its potential role in the pharmacology and toxicology of 4-HPA .

作用機序

Target of Action

“N-(4-hydroxy-2-nitrophenyl)acetamide” is a compound that has been studied for its potential role in the biotransformation of xenobiotics .

Mode of Action

The compound forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom . This interaction with its targets leads to changes in the molecular structure, affecting its degree of planarity .

Biochemical Pathways

The compound is involved in the non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics . In reactions of 4-HPA with peroxynitrite and CO2, “N-(4-hydroxy-2-nitrophenyl)acetamide” is one of the major products formed . This suggests that the compound may play a role in the pharmacology and toxicology of 4-HPA .

Pharmacokinetics

It’s known that the compound is formed in reactions with cellular oxidants under physiologically relevant conditions , which suggests that it may have good bioavailability.

Result of Action

It’s known that the compound is one of the major products formed in reactions of 4-hpa with peroxynitrite and co2 . This suggests that the compound may have significant effects on cellular processes.

Action Environment

The action of “N-(4-hydroxy-2-nitrophenyl)acetamide” is influenced by environmental factors such as the presence of cellular oxidants . These oxidants can affect the compound’s action, efficacy, and stability .

特性

IUPAC Name |

N-(4-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZKMZSOGAOIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398613 | |

| Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-2-nitrophenyl)acetamide | |

CAS RN |

7403-75-0 | |

| Record name | MLS000757165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

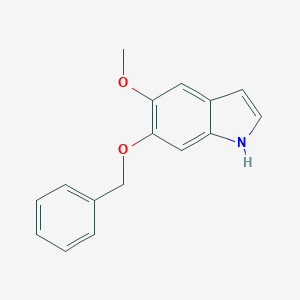

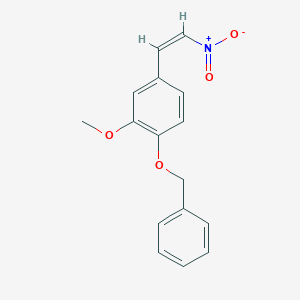

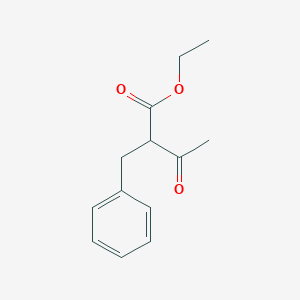

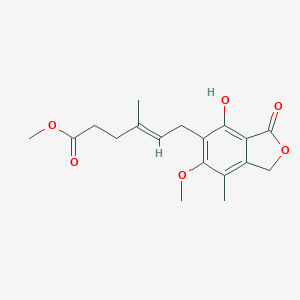

Feasible Synthetic Routes

Q & A

Q1: How does the structure of N-(4-Hydroxy-2-nitrophenyl)acetamide differ from its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide, and what is the significance of this difference?

A: The research paper states that N-(4-Hydroxy-2-nitrophenyl)acetamide exhibits a more planar structure in its solid state compared to its isomer, N-(3-hydroxy-2-nitrophenyl)acetamide []. This difference in planarity suggests that the position of the hydroxyl group on the phenyl ring influences the overall conformation of the molecule. The study also highlights variations in hydrogen-bonding patterns between the two isomers []. This difference in hydrogen bonding could impact how each molecule interacts with other molecules, including potential biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

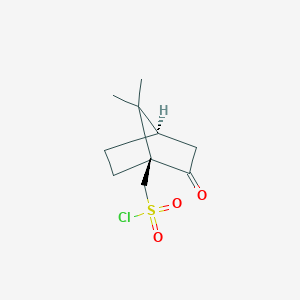

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)

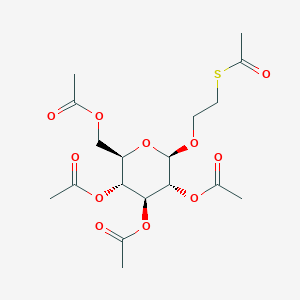

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)